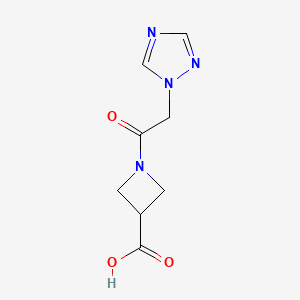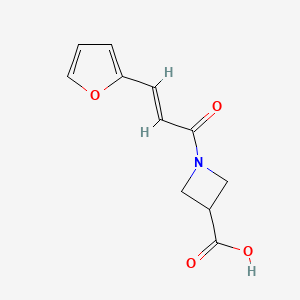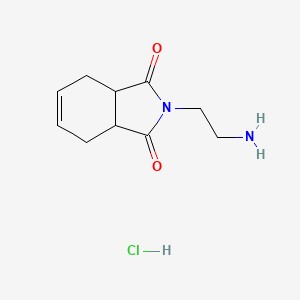
2-(2-aminoethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride
Overview
Description
2-Aminoethyl methacrylate hydrochloride is an amine-based methacrylic monomer used in the production of polymers and copolymers. It is highly reactive due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .
Synthesis Analysis
The synthesis of 2-Aminoethyl methacrylate hydrochloride involves reacting a ketimine compound of 2-aminoethyl methacrylate with water and hydrogen chloride .Molecular Structure Analysis
The linear formula of 2-Aminoethyl methacrylate hydrochloride is H2C=C(CH3)CO2CH2CH2NH2 · HCl .Chemical Reactions Analysis
2-Aminoethyl methacrylate hydrochloride is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .Physical And Chemical Properties Analysis
2-Aminoethyl methacrylate hydrochloride is a white to light yellow powder to crystal. It has a molecular weight of 165.62 g/mol .Scientific Research Applications
Molecular and Crystal Structure
Molecular and Crystal Structure Analysis The molecular and crystal structures of various derivatives of 2-(2-aminoethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione have been extensively studied. Notably, the synthesis of two N-aminoimides related to the compound was explored, highlighting the formation of noncentrosymmetric crystals with two crystallographically independent molecules. The unique interaction between the N-amine groups and the surrounding molecules, forming single or bifurcated N-H...O hydrogen bonds, is of particular interest. This intricate structural arrangement suggests potential applications in material science, where the molecular geometry and intermolecular interactions can significantly influence the properties of the material (Struga et al., 2007).
Synthesis and Derivatives
Novel Synthesis Methods and Derivatives In the realm of organic synthesis, there have been innovative approaches to create derivatives of 2-(2-aminoethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. A notable method involves starting with 3-sulfolene to produce hexahydro-1H-isoindole-1,3(2H)-dione derivatives. The versatility of this compound is evident in its ability to form amino and triazole derivatives, as well as hydroxyl analogues. These derivatives are synthesized through reactions like epoxidation and the opening of the epoxide with various nucleophiles, showcasing the compound's potential as a versatile intermediate in pharmaceutical and organic chemistry (Tan et al., 2016).
Structural and Reactivity Differences
Structural and Reactivity Studies The comparative studies on structural and reactivity differences between 2-(2-aminoethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione and its homologous tricyclic imides reveal intricate molecular interactions. These studies provide valuable insights into the molecular behavior, which could be pivotal in designing compounds with tailored properties for specific applications in fields like materials science and pharmaceuticals (Mitchell et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-aminoethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14;/h1-2,7-8H,3-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQDWUQNURHHBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-aminoethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



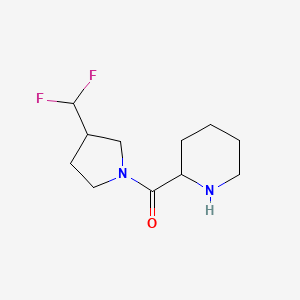
![6-(2-Azidoethyl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1489212.png)
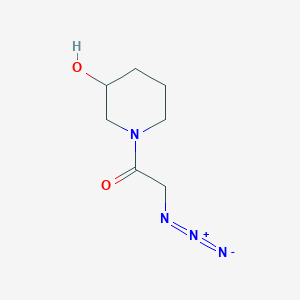
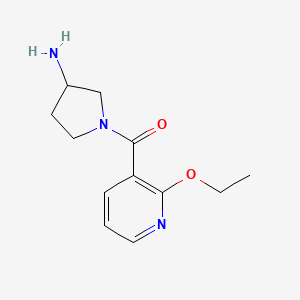
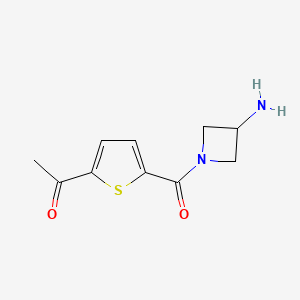
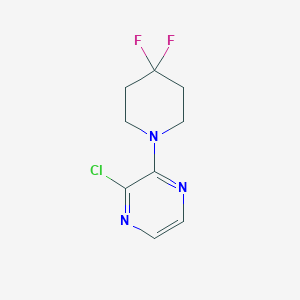
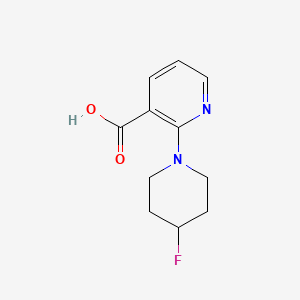
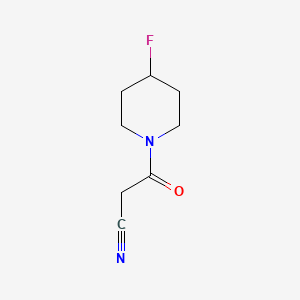
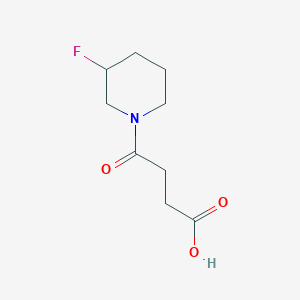

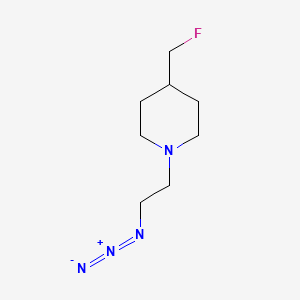
![(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone](/img/structure/B1489231.png)
